molecular formula C7H8N2O3 B3055697 1-Ethyl-5-nitropyridin-2(1H)-one CAS No. 66336-02-5

1-Ethyl-5-nitropyridin-2(1H)-one

Cat. No.: B3055697
CAS No.: 66336-02-5
M. Wt: 168.15 g/mol
InChI Key: SLIBFQMZBMIHMS-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It features a nitro group at the fifth position and an ethyl group at the first position of the pyridine ring

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a building block for the development of biologically active molecules.

    Medicine: It could be explored for its potential pharmacological properties, such as antimicrobial or anti-inflammatory activities.

    Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.

Future Directions

Pyridinones have been adopted as an important block in medicinal chemistry . Their wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs suggests potential for further exploration and development . Future research could focus on the design of new pyridinone compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-nitropyridin-2(1H)-one typically involves the nitration of 1-ethylpyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Reduction: The major product of reduction is 1-ethyl-5-aminopyridin-2(1H)-one.

    Substitution: Depending on the substituent introduced, various derivatives of 1-ethylpyridin-2(1H)-one can be formed.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-nitropyridin-2(1H)-one would depend on its specific application. For instance, if it is used as a drug, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could play a role in redox reactions, while the pyridine ring might interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-nitropyridin-3(1H)-one
  • 1-Ethyl-4-nitropyridin-2(1H)-one
  • 1-Methyl-5-nitropyridin-2(1H)-one

Uniqueness

1-Ethyl-5-nitropyridin-2(1H)-one is unique due to the specific positioning of the nitro and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as solubility and melting point, as well as distinct reactivity patterns in chemical reactions.

Properties

IUPAC Name

1-ethyl-5-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIBFQMZBMIHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304344
Record name 1-ethyl-5-nitro-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66336-02-5
Record name NSC165482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethyl-5-nitro-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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